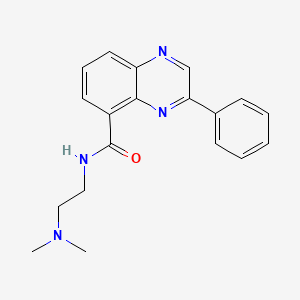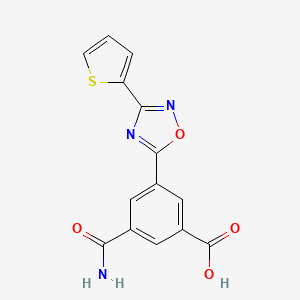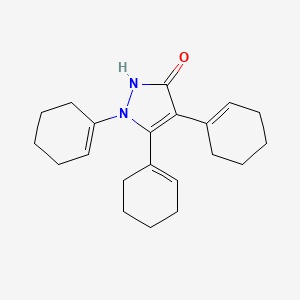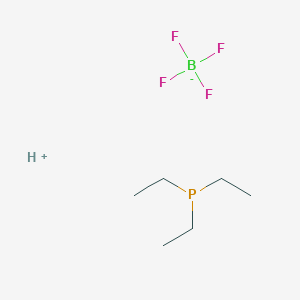
Triethyl-Phosphine tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-Phosphine tetrafluoroborate is an organophosphorus compound that features a phosphorus atom bonded to three ethyl groups and associated with a tetrafluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl-Phosphine tetrafluoroborate can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
P(C2H5)3+HBF4→[P(C2H5)3H]+[BF4]−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl-Phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Addition: The compound can add to alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and alkyl halides for substitution reactions. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and addition products with alkenes and alkynes.
Aplicaciones Científicas De Investigación
Triethyl-Phosphine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in transition metal catalysis.
Biology: The compound can act as a reducing agent in biological studies, particularly in the reduction of disulfide bonds in proteins.
Industry: The compound is used in the synthesis of polymers and other advanced materials, leveraging its reactivity and stability.
Mecanismo De Acción
The mechanism by which Triethyl-Phosphine tetrafluoroborate exerts its effects involves the formation of phosphine-centered radicals through single-electron transfer processes. These radicals can then participate in various chemical transformations, including addition and substitution reactions. The tetrafluoroborate anion stabilizes the phosphine, preventing its oxidation and degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Tri-tert-butylphosphine tetrafluoroborate
- Triisopropylphosphonium tetrafluoroborate
Comparison
Triethyl-Phosphine tetrafluoroborate is unique due to its ethyl groups, which provide a balance between steric hindrance and reactivity. In contrast, Tri-tert-butylphosphine tetrafluoroborate has bulky tert-butyl groups that offer greater steric protection but may reduce reactivity. Triisopropylphosphonium tetrafluoroborate, with its isopropyl groups, offers intermediate steric effects and reactivity compared to the other two compounds.
Propiedades
Fórmula molecular |
C6H16BF4P |
|---|---|
Peso molecular |
205.97 g/mol |
Nombre IUPAC |
hydron;triethylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
Clave InChI |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
SMILES canónico |
[H+].[B-](F)(F)(F)F.CCP(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
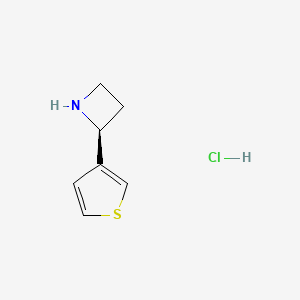
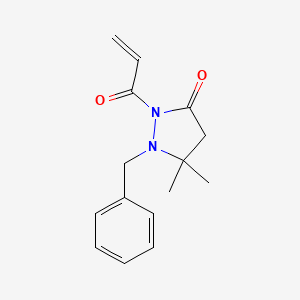

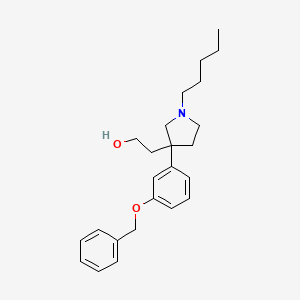
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)

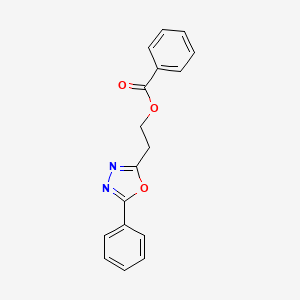
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
